![molecular formula C19H14F4O3S2 B114219 (4-Fluorophenyl)diphenylsulfonium triflate CAS No. 154093-57-9](/img/structure/B114219.png)
(4-Fluorophenyl)diphenylsulfonium triflate
Overview
Description
(4-Fluorophenyl)diphenylsulfonium triflate, also known as 4-Fluorophenyl diphenylsulfonium trifluoromethanesulfonate, is a compound with the empirical formula C19H14F4O3S2 . It has a molecular weight of 430.44 . This compound is used as a cationic photoinitiator and a photoacid generator .
Molecular Structure Analysis
The InChI string for (4-Fluorophenyl)diphenylsulfonium triflate isInChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
. The canonical SMILES string is C1=CC=C(C=C1)S+C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
. Physical And Chemical Properties Analysis
The melting point of (4-Fluorophenyl)diphenylsulfonium triflate is 117-120 °C (lit.) . It has a molecular weight of 430.4 g/mol . The compound has 0 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 3 rotatable bond count .Scientific Research Applications
Cationic Photoinitiator
(4-Fluorophenyl)diphenylsulfonium triflate: is widely used as a cationic photoinitiator . In this application, it initiates the polymerization of monomers upon exposure to light. This is particularly useful in the manufacturing of coatings, printing inks, and photoresists for electronics. The compound’s ability to generate strong acids upon irradiation makes it an excellent choice for initiating polymerization in conditions where free radical photoinitiators may fail.
Photoacid Generator
Another significant application of this compound is as a photoacid generator (PAG) . PAGs are compounds that produce a strong acid when exposed to light, which is a crucial step in the photolithography process used in semiconductor manufacturing. The generated acid can catalyze a variety of reactions, including the deprotection of chemically amplified resists, which is a key step in the patterning process of microfabrication.
Advanced Electronics Manufacturing
In advanced electronics, (4-Fluorophenyl)diphenylsulfonium triflate is used in the development of sophisticated circuitry . Its role as a PAG is crucial in defining ultra-fine patterns necessary for the production of high-density electronic components. This allows for the creation of smaller, more efficient, and powerful electronic devices.
Microfluidic Device Fabrication
This compound is instrumental in the fabrication of microfluidic devices . These devices require precise channel patterns that can be achieved through photolithographic processes utilizing (4-Fluorophenyl)diphenylsulfonium triflate as a PAG. Microfluidic devices have applications in various fields, including medical diagnostics and chemical analysis.
Optical Data Storage
In the field of optical data storage , (4-Fluorophenyl)diphenylsulfonium triflate’s ability to change the properties of materials upon light exposure can be utilized to store data at a high density . This application takes advantage of its photoreactive nature to create lasting and retrievable data imprints.
Chemical Sensing
Lastly, the compound has potential applications in chemical sensing . By incorporating it into sensor materials, it can act as a trigger for a detectable change in response to specific stimuli, such as the presence of certain chemicals or changes in environmental conditions.
Safety And Hazards
(4-Fluorophenyl)diphenylsulfonium triflate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements for this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYQZOQILXLBIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584134 | |
Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)diphenylsulfonium triflate | |
CAS RN |
154093-57-9 | |
Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Fluorophenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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